4-Hydroxytryptophan
Overview
Description
4-Hydroxytryptophan, also known as 5-hydroxytryptophan (5-HTP), is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin. It is derived from tryptophan and can be converted into serotonin in the brain . 5-HTP has been studied for its potential role in improving serotonin levels and has implications in clinical practice .
Synthesis Analysis
The synthesis of 5-HTP has been explored in various studies. Tryptophan hydroxylase, a pterin-dependent amino acid hydroxylase, catalyzes the incorporation of one atom of molecular oxygen into tryptophan to form 5-HTP . Additionally, Saccharomyces cerevisiae has been genetically engineered to produce 5-HTP by expressing prokaryotic phenylalanine 4-hydroxylase or eukaryotic tryptophan 3/5-hydroxylase, along with enhanced synthesis of MH4 or BH4 cofactors . Furthermore, γ-radiation has been used to induce the formation of hydroxytryptophan, including 5-HTP .
Molecular Structure Analysis
The molecular structure of 5-HTP has been elucidated through X-ray diffraction methods. The molecule is a zwitterion, with the indole ring plane forming a dihedral angle with the acid group, and the molecules are arranged in double layers held together by a series of hydrogen bonds . The crystallographic structure of related compounds, such as 4-fluorotryptophan, has been determined to understand the physical basis of hydrophobicity and charge distributions, which are important for substrate recognition by enzymes like tryptophanyl-tRNA synthetase .
Chemical Reactions Analysis
5-HTP undergoes various chemical reactions. The electrochemical oxidation of 5-HTP in acid solution can lead to the formation of radical intermediates, quinoneimine, and various dimeric and oxidized products . The enzymatic oxidation of tryptophan to 5-HTP in the biosynthesis of serotonin involves ascorbic acid or its analogs and Cu++ for activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-HTP have been modified upon metal complexation. A copper(II) complex with 5-HTP has been synthesized and characterized, showing enhanced antioxidant properties and improved anticancer behavior compared to 5-HTP alone. The complex also exhibited neuroprotective action and did not show toxicity in certain biological assays .
Scientific Research Applications
Microbial Synthesis of 5-HTP : 5-HTP is clinically effective against depression, insomnia, obesity, and chronic headaches. Efficient microbial production of 5-HTP has been achieved through protein and metabolic engineering, offering a scalable method for its production (Lin, Sun, Yuan, & Yan, 2014).
Protein-Protein Interaction Studies : 5-Hydroxytyptophan is useful in studying the structure, interactions, conformational change, and dynamics in complex protein systems (Corrêa & Farah, 2005).
Role in Clinical Practice : 5-HTP improves the level of 5-hydroxytryptamine, with significant implications in clinical practice. It has a physiological role in various clinical research applications (Li Jun-d, 2014).
Treatment of Various Diseases : 5-HTP is used in treating depression, insomnia, migraine, and other diseases. Advances in microbial synthesis of 5-HTP are significant due to its role in emotional, behavioral, and physiological regulation (Liu, Zhang, & Ai, 2021).
Effects on Ethanol Intake : 5-HTP reduces ethanol intake in laboratory rats, supporting the involvement of brain serotonin in voluntary ethanol drinking (Geller, Hartmann, & Messiha, 1981).
Investigation in Neurological Functions : The conversion of tryptophan to 5-HTP in mammalian tissues, including the pineal gland and brainstem, highlights its significance in neurological functions and disorders (Lovenberg, Jéquier, & Sjoerdsma, 1967).
Neural Information Processing : 5-HTP modulates the central nervous system, affecting information processing that may predispose individuals to pathological conditions such as violent suicide and aggression (Spoont, 1992).
Chemical Synthesis and Applications : 1-Hydroxytryptophans, including 5-HTP, have been synthesized and developed for various applications, demonstrating significant potential in pharmaceutical and medical research (Somei, 2008).
Radiation-Induced Products Study : The study of γ-radiation induced products in aqueous solutions of tryptophan, including the synthesis of various hydroxytryptophans, is crucial for understanding the effects of radiation on biological molecules (Wickern, Müller, Simat, & Steinhart, 1997).
Treatment of Lesch-Nyhan Syndrome : 5-HTP has been studied for its effects on reducing athetoid movement and sedative effects in Lesch-Nyhan syndrome, though its effectiveness on mood and self-mutilation is limited (Frith, Johnston, Joseph, Powell, & Watts, 1976).
Safety And Hazards
Too much 5-HTP in your body can cause a spike in serotonin levels, resulting in side effects such as anxiety, shivering, serious heart problems . Some people who’ve taken 5-HTP supplements have developed a serious condition called eosinophilia-myalgia syndrome (EMS). It can cause blood abnormalities and excessive muscle tenderness .
Future Directions
5-HTP is clinically effective against depression, insomnia, obesity, and chronic headaches . Our results may provide new insights into the pharmacology of 5-HTP in treating depression and other disorders . Further multi-center trials under adequate conditions in longer periods are needed to help come up with a comprehensive action plan .
properties
IUPAC Name |
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHLMQDRPXXYEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxytryptophan | |
CAS RN |
16533-77-0 | |
Record name | 4-Hydroxytryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16533-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxy-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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